

# Lonafarnib: A Technical Guide to Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Lonafarnib**

Cat. No.: **B1684561**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of **Lonafarnib** (Zokinvy™), a farnesyltransferase inhibitor. It is intended to serve as a detailed resource for professionals in the fields of biomedical research and drug development.

## Pharmacokinetics

**Lonafarnib**'s pharmacokinetic profile is characterized by oral absorption, extensive metabolism, and dose-dependent kinetics.<sup>[1]</sup>

**1.1 Absorption** Following oral administration, **Lonafarnib** is absorbed, with median time to maximum plasma concentration (T<sub>max</sub>) ranging from 2 to 8 hours.<sup>[1][2][3]</sup> The absolute oral bioavailability has not been determined.<sup>[4]</sup> Food intake significantly affects absorption; administration with a high-fat meal can decrease the peak plasma concentration (C<sub>max</sub>) by 55% and the area under the curve (AUC) by 29%, while a low-fat meal can reduce C<sub>max</sub> by 25% and AUC by 21% compared to a fasted state.<sup>[5]</sup>

**1.2 Distribution** **Lonafarnib** exhibits a high degree of plasma protein binding, estimated at over 99%.<sup>[6]</sup> It binds significantly to both human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).<sup>[6]</sup> In healthy subjects receiving twice-daily doses of 75 mg or 100 mg, the steady-state apparent volumes of distribution were 97.4 L and 87.8 L, respectively.<sup>[4]</sup>

1.3 Metabolism **Lonafarnib** is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[5][7][8] To a lesser extent, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 are also involved in its metabolism.[5][7] Two major metabolites have been identified in plasma: HM17 (inactive) and HM21 (active), which account for approximately 15% and 14% of plasma radioactivity, respectively, following a radiolabeled dose.[7] **Lonafarnib** is also a potent mechanism-based inhibitor of CYP3A and a moderate inhibitor of CYP2C19.[7][9]

1.4 Excretion The primary route of elimination for **Lonafarnib** and its metabolites is through feces. Following a single 104 mg oral dose of radiolabeled **Lonafarnib** in healthy subjects, approximately 62% of the dose was recovered in feces, with less than 1% recovered in urine within 240 hours.[4][7] The mean elimination half-life ( $t_{1/2}$ ) in healthy adults is approximately 4 to 6 hours.[5][7] Renal excretion of the parent drug is negligible.[10]

Data Presentation: Pharmacokinetic Parameters of **Lonafarnib**

| Parameter                                 | Value                          | Population/Conditions                   |
|-------------------------------------------|--------------------------------|-----------------------------------------|
| Absorption                                |                                |                                         |
| Tmax (Time to Peak Concentration)         | 2 - 8 hours                    | HGPS Patients & Healthy Adults[1][2][3] |
| Effect of High-Fat Meal                   | ↓ Cmax by 55%, ↓ AUC by 29%    | Healthy Adults[5]                       |
| Effect of Low-Fat Meal                    | ↓ Cmax by 25%, ↓ AUC by 21%    | Healthy Adults[5]                       |
| Distribution                              |                                |                                         |
| Protein Binding                           | >99%                           | Human Plasma[6]                         |
| Apparent Volume of Distribution (Vd/F)    | 87.8 - 97.4 L                  | Healthy Adults (at steady state) [4]    |
| Metabolism                                |                                |                                         |
| Primary Metabolizing Enzyme               | CYP3A4                         | In vitro studies[5][7]                  |
| Major Metabolites                         | HM17 (inactive), HM21 (active) | Healthy Adults[7]                       |
| Excretion                                 |                                |                                         |
| Elimination Half-life (t <sub>1/2</sub> ) | 4 - 6 hours                    | Healthy Adults[5][7]                    |
| Route of Excretion                        | ~62% in feces, <1% in urine    | Healthy Adults[4][7]                    |

## Pharmacodynamics

2.1 Mechanism of Action **Lonafarnib** is a potent and selective, nonpeptidic inhibitor of farnesyltransferase (FTase), with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 1.9 nM.[4][11] It acts by competitively binding to the enzyme's substrate site.[12] Farnesylation is a critical post-translational modification that attaches a farnesyl lipid group to certain proteins, enabling their localization to the cell membrane and subsequent activation.[13]

In Hutchinson-Gilford Progeria Syndrome (HGPS), a mutation in the LMNA gene leads to the production of an aberrant, permanently farnesylated form of lamin A called progerin.[4][8] The

accumulation of progerin in the nuclear membrane disrupts nuclear architecture and function, leading to premature aging phenotypes.[7][8] **Lonafarnib** inhibits the farnesylation of progerin, preventing its integration into the inner nuclear membrane and thereby mitigating its cellular toxicity.[4][7][13] This mechanism restores a more normal nuclear architecture and has been shown to improve disease symptoms.[7][14]

Originally developed as an anti-cancer agent, **Lonafarnib** was designed to inhibit the farnesylation of Ras proteins, which are frequently mutated in human cancers and require this modification for their oncogenic activity.[15]



[Click to download full resolution via product page](#)**Caption: Lonafarnib's mechanism of action in HGPS.**

2.2 Pharmacodynamic Effects and Biomarkers In clinical trials involving children with HGPS, **Lonafarnib** treatment has been associated with a reduction in mortality and improvements in several clinical endpoints.[7][16] Observed benefits include an increased rate of weight gain, improved cardiovascular status (e.g., decreased vascular stiffness), and enhanced bone structural rigidity.[2][12][17] Treatment with **Lonafarnib** resulted in a significant reduction in nuclear blebbing in HGPS fibroblasts in vitro.[7][18]

A key pharmacodynamic biomarker for **Lonafarnib** activity is the inhibition of protein farnesylation, which can be assessed in vivo. The accumulation of unprocessed prelamin A in cells, such as those from buccal mucosa, serves as a marker of FTase inhibition.[3][10] Farnesyl transferase inhibition was detected at doses of 200 mg and 300 mg twice daily in early cancer trials.[10]

Data Presentation: Key Pharmacodynamic Findings for **Lonafarnib** in HGPS

| Endpoint          | Finding                                         | Clinical Trial/Study           |
|-------------------|-------------------------------------------------|--------------------------------|
| Primary Mechanism | Inhibition of FTase (IC <sub>50</sub> = 1.9 nM) | In vitro assays[4][7]          |
| Cellular Effect   | Reduced nuclear blebbing                        | HGPS Fibroblast Studies[7][18] |
| Biomarker         | Inhibition of prelamin A processing             | Phase I Oncology Study[3][10]  |
| Clinical Outcome  | Reduced risk of mortality                       | Approved Indication[7]         |
| Clinical Outcome  | Increased rate of weight gain                   | Phase II HGPS Trial[2]         |
| Clinical Outcome  | Improved cardiovascular metrics                 | Phase II HGPS Trial[12][17]    |
| Clinical Outcome  | Improved skeletal rigidity                      | Phase II HGPS Trial[17]        |

## Experimental Protocols

3.1 Phase II Clinical Trial in HGPS (NCT00425607) This prospective, single-arm clinical trial was foundational in establishing the efficacy of **Lonafarnib** for HGPS.

- Patient Population: The trial enrolled patients with a confirmed diagnosis of classic HGPS based on the G608G mutation in the LMNA gene.[2][19]
- Dosing Regimen: All participants initiated oral **Lonafarnib** at a dose of 115 mg/m<sup>2</sup> twice daily.[19] The dose was escalated to 150 mg/m<sup>2</sup> twice daily if the initial dose was well-tolerated.[19] Doses could be de-escalated in response to toxicity.[19] The medication was administered with morning and evening meals.[20]
- Pharmacokinetic Analysis: Blood samples were collected to characterize **Lonafarnib** pharmacokinetics.[2] Plasma concentrations of **Lonafarnib** were determined using validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS).[3] Key parameters such as Tmax, Cmax, and AUC were calculated using model-independent methods.[1][2]
- Primary Outcome Measures: The primary efficacy endpoint was an improvement in the rate of weight gain.[2] Other key outcomes included assessments of skeletal rigidity, cardiovascular status (e.g., pulse wave velocity), and auditory function.[17]

3.2 Assessment of Farnesylation Inhibition The biological activity of **Lonafarnib** was assessed by measuring its effect on a downstream target of FTase.

- Sample Collection: Buccal (cheek) swabs were obtained from patients at baseline and during treatment.[3][10]
- Assay Methodology: Double-label immunohistochemistry was performed on the collected buccal mucosal cells.[3] This technique uses specific antibodies to detect both prelamin A and mature lamin A.[10]
- Endpoint: Inhibition of farnesyltransferase by **Lonafarnib** prevents the conversion of prelamin A to lamin A, leading to an accumulation of prelamin A. The ratio of prelamin A to mature lamin A was used as a quantitative measure of target inhibition.[3][10]



[Click to download full resolution via product page](#)

**Caption:** Generalized workflow for a **Lonafarnib** clinical trial.

## Drug-Drug Interactions and Safety Profile

**Lonafarnib**'s metabolism via CYP3A4 makes it susceptible to significant drug-drug interactions.<sup>[8]</sup>

- **CYP3A Inhibitors:** Co-administration with strong or moderate CYP3A inhibitors (e.g., ketoconazole, itraconazole) is contraindicated as it can dramatically increase **Lonafarnib** exposure and the risk of toxicity.<sup>[7][15]</sup>

- CYP3A Inducers: Co-administration with strong or moderate CYP3A inducers (e.g., rifampin, carbamazepine) is also contraindicated because it can significantly decrease **Lonafarnib** plasma concentrations, potentially reducing efficacy.[7][15]
- Adverse Events: The most common adverse reactions reported in clinical trials include gastrointestinal issues such as vomiting, diarrhea, nausea, and decreased appetite.[15][21] Other common side effects are fatigue, myelosuppression, and elevations in liver aminotransferases.[8][15] Monitoring of electrolytes, blood counts, and liver enzymes is recommended during therapy.[8]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Multicenter Study of Continuous Oral Administration of Lonafarnib (SCH 66336) and Intravenous Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lonafarnib Monograph for Professionals - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Lonafarnib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Phase I and pharmacokinetic study of lonafarnib, SCH 66336, using a 2-week on, 2-week off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]

- 12. ahajournals.org [ahajournals.org]
- 13. What is the mechanism of Lonafarnib? [synapse.patsnap.com]
- 14. Lonafarnib and everolimus reduce pathology in iPSC-derived tissue engineered blood vessel model of Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lonafarnib - Wikipedia [en.wikipedia.org]
- 16. progeriaresearch.org [progeriaresearch.org]
- 17. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Lonafarnib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. Lonafarnib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- To cite this document: BenchChem. [Lonafarnib: A Technical Guide to Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684561#understanding-the-pharmacokinetics-and-pharmacodynamics-of-lonafarnib>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)